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Compound of Interest

Compound Name: Platinum-195

Cat. No.: B083798 Get Quote

Welcome to the technical support center for quantitative ¹⁹⁵Pt Nuclear Magnetic Resonance

(NMR) spectroscopy. This resource is designed for researchers, scientists, and drug

development professionals to provide clear, actionable guidance on optimizing acquisition

parameters and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁹⁵Pt NMR signal-to-noise ratio (S/N) so low?

A1: A low signal-to-noise ratio is a common challenge in ¹⁹⁵Pt NMR due to the nucleus's

moderate gyromagnetic ratio and sensitivity. Several factors can contribute to poor S/N. The

primary methods to improve it are increasing the number of scans, ensuring proper probe

tuning, and optimizing sample concentration. The signal-to-noise ratio improves with the square

root of the number of scans.[1][2][3] Therefore, to double the S/N, you must quadruple the

number of scans.[1]

Q2: What is a good starting point for the relaxation delay (D1) for a quantitative ¹⁹⁵Pt NMR

experiment?

A2: For quantitative analysis, it is crucial that the magnetization fully returns to equilibrium

between pulses. A relaxation delay (D1) of at least five times the longest spin-lattice relaxation

time (T₁) of any platinum species in your sample is recommended.[1] For the common

reference standard, 1.2 M Na₂PtCl₆ in D₂O, the T₁ is approximately 0.4 seconds.[4] However,
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T₁ values are highly dependent on the molecular structure, solvent, and temperature. If the T₁

of your compound is unknown, it is essential to measure it experimentally.

Q3: How can I correct a rolling or distorted baseline in my ¹⁹⁵Pt NMR spectrum?

A3: Baseline distortions in NMR spectra can arise from several sources, including detector

overload from a very strong signal, truncation of the first few points of the Free Induction Decay

(FID), and acoustic ringing. Modern NMR software offers several algorithms for baseline

correction, such as polynomial fitting, which can be applied during post-processing to flatten

the baseline and allow for accurate integration. It is considered standard and necessary

practice to perform baseline correction for quantitative analysis.

Q4: What is the recommended reference compound for ¹⁹⁵Pt NMR?

A4: The conventional reference compound for ¹⁹⁵Pt NMR is a 1.2 M solution of sodium

hexachloroplatinate(IV) (Na₂PtCl₆) in deuterium oxide (D₂O).[4] This compound is chosen for

its stability, commercial availability, and high solubility.[4] Its chemical shift is defined as 0 ppm.

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a

question-and-answer format.
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Issue Potential Cause Recommended Action

Low Signal-to-Noise (S/N)

1. Insufficient number of scans.

2. Low sample concentration.

3. Poor probe tuning. 4.

Incorrect pulse width (not a

true 90° pulse).

1. Increase the number of

scans (NS). See Table 2 for

expected S/N improvement. 2.

Increase the concentration of

the platinum complex, if

solubility permits. 3. Ensure

the probe is properly tuned to

the ¹⁹⁵Pt frequency before

starting the acquisition. 4.

Calibrate the 90° pulse width.

See the protocol below.

Inaccurate Peak Integrations

1. Incomplete spin relaxation.

2. Distorted or rolling baseline.

3. Non-uniform excitation

across the spectral width.

1. Ensure the total time

between pulses (relaxation

delay D1 + acquisition time

AQ) is at least 5x the longest

T₁ in your sample. Measure T₁

if unknown.[1] 2. Apply a

baseline correction algorithm

(e.g., polynomial fit) during

data processing. 3. Calibrate

the pulse width and ensure it

provides uniform excitation

over your spectral range of

interest.
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Broad or Distorted Peak

Shapes

1. Poor magnet shimming. 2.

High sample viscosity. 3.

Paramagnetic impurities. 4.

Chemical exchange occurring

on the NMR timescale.

1. Re-shim the magnet on your

sample. 2. Consider diluting

the sample or acquiring the

spectrum at a higher

temperature. 3. Ensure the

sample and NMR tube are free

from paramagnetic

contaminants. 4. Variable

temperature NMR studies may

be necessary to understand

the dynamic process.

Cannot Find the ¹⁹⁵Pt Signal

1. Incorrect spectral width or

transmitter offset. 2. Very long

T₁ relaxation time causing

signal saturation. 3. Very broad

signal that is lost in the

baseline noise.

1. The ¹⁹⁵Pt chemical shift

range is vast (~15,000 ppm).

[2] Ensure your spectral width

(SW) and transmitter

frequency offset (O1P) cover

the expected region for your

platinum complex. It may be

necessary to acquire several

spectra with overlapping

windows. 2. Use a very long

relaxation delay (D1) or a

smaller flip angle pulse (e.g.,

30° instead of 90°). 3. Increase

the number of scans and try

different processing

parameters (e.g., line

broadening) to reveal the

signal.

Quantitative Data Summary
Table 1: Typical ¹⁹⁵Pt NMR Acquisition Parameters
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Parameter Symbol
Recommended
Value/Range

Purpose

Pulse Angle (Flip

Angle)
p1 90° (calibrated) or 30°

A 90° pulse

maximizes signal for a

single scan. A smaller

angle (e.g., 30°) can

be used with a shorter

relaxation delay to

reduce total

experiment time, but

requires careful

validation.

Relaxation Delay d1 ≥ 5 x T₁ (longest)

Ensures complete

relaxation of all

platinum nuclei for

accurate

quantification.[1]

Acquisition Time aq 1-3 seconds

Determines the digital

resolution of the

spectrum. Should be

long enough to allow

the FID to decay.

Number of Scans ns 64 to >10,000

Signal averaging to

improve the S/N ratio.

The required number

depends on sample

concentration.

Spectral Width sw 100 - 500 ppm

Must encompass all

expected platinum

signals. The full range

is very wide, so prior

knowledge of the

approximate chemical

shift is crucial.
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Reference Compound - 1.2 M Na₂PtCl₆ in D₂O
Sets the chemical shift

scale to 0 ppm.[4]

Table 2: Signal-to-Noise (S/N) Improvement vs. Number of Scans (NS)

The relationship between S/N and the number of scans is given by: S/N ∝ √NS

This means that to achieve a desired improvement in S/N, the number of scans must be

increased by the square of that improvement factor.[1][2][3]

Desired S/N Improvement
Required Increase in Number of Scans
(NS)

2x 4x

3x 9x

4x 16x

10x 100x

Experimental Protocols & Workflows
A logical workflow is essential for setting up a robust quantitative ¹⁹⁵Pt NMR experiment.
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Phase 1: Preparation

Phase 2: Calibration

Phase 3: Acquisition & Processing

Prepare Sample
(Dissolve in D₂O or other suitable solvent)

Insert Sample & Lock

Tune & Match Probe
(to ¹⁹⁵Pt frequency)

Calibrate 90° Pulse Width (p1)
(See Protocol 1)

Measure T₁ Relaxation Time
(Inversion-Recovery, See Protocol 2)

Set Quantitative Parameters
(D1 ≥ 5xT₁, AQ, NS, etc.)

Acquire Spectrum

Process Data
(FT, Phasing, Baseline Correction)

Integrate Peaks & Quantify

Click to download full resolution via product page

Caption: General workflow for quantitative ¹⁹⁵Pt NMR experiments.
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Protocol 1: 90° Pulse Width Calibration
Accurate quantification requires a precise 90° pulse to ensure uniform excitation. It is often

more reliable to find the 360° null and calculate the 90° pulse from that value.

Load a standard 1D pulse sequence (e.g., zg)

Set acquisition parameters:
- Small number of scans (NS=1)
- Short relaxation delay (D1=1s)

Create an array for the pulse width (p1)
(e.g., from 1 to 50 µs in 2 µs steps)

Run the arrayed experiment

Process and view the arrayed spectra

Identify the 360° null
(pulse width where the signal crosses from negative to positive)

Calculate the 90° pulse width:
p1(90°) = p1(360°) / 4

Click to download full resolution via product page

Caption: Workflow for ¹⁹⁵Pt 90° pulse width calibration.
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Protocol 2: T₁ Measurement using Inversion-Recovery
The inversion-recovery experiment is the standard method for measuring T₁ relaxation times.

Pulse Sequence: Use a standard inversion-recovery pulse sequence (t1ir).

Setup Parameters:

Set the calibrated 90° pulse width (p1) and the corresponding 180° pulse width (p2 =

2*p1).

Set the receiver gain automatically (rga).

Set a relaxation delay (d1) that is at least 5 times your longest expected T₁. If T₁ is

completely unknown, start with a conservative value like 10 seconds.

Create a Variable Delay List (vd): Create a list of recovery delays (τ values). This list should

bracket the expected T₁ value and typically includes a very short delay and a very long delay

(e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s).

Acquire Data: Run the experiment. The pulse sequence will be repeated for each value in

the vd list, creating a pseudo-2D dataset.

Process and Analyze:

Process the data to obtain a series of 1D spectra.

Phase the spectrum with the longest delay to be positive and absorptive. Apply this phase

correction to all other spectra.

Use the spectrometer's built-in relaxation analysis tool. Select the peak(s) of interest.

The software will fit the integral intensity vs. the delay time (τ) to an exponential decay

function to calculate the T₁ value for each selected peak.
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Load inversion-recovery sequence (t1ir)

Set 90° (p1) and 180° (p2) pulses

Set relaxation delay D1 > 5x expected T₁

Define list of variable delays (vd list)

Acquire pseudo-2D data

Process data (FT, Phasing)

Use T₁ analysis software to fit peak intensities vs. vd times

Obtain T₁ value

Click to download full resolution via product page

Caption: T₁ measurement via the inversion-recovery method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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